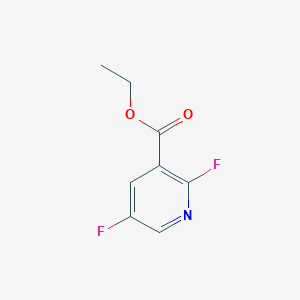

Ethyl 2,5-difluoronicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2,5-difluoronicotinate is a fluorinated derivative of nicotinic acid. It is an organic compound with the molecular formula C8H7F2NO2 and a molecular weight of 187.14 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,5-difluoronicotinate can be synthesized through several methods. One common approach involves the esterification of 2,5-difluoronicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-difluoronicotinate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The nitro group in the nicotinate structure can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for substitution reactions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for reduction.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents.

Major Products

Substitution: Products vary depending on the substituent introduced.

Reduction: Ethyl 2,5-diaminonicotinate.

Oxidation: 2,5-difluoronicotinic acid.

Scientific Research Applications

Ethyl 2,5-difluoronicotinate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting nicotinic receptors.

Materials Science: The compound’s fluorinated structure makes it useful in the development of advanced materials with unique properties.

Biological Studies: It serves as a probe in studying enzyme interactions and metabolic pathways involving nicotinic acid derivatives.

Mechanism of Action

The mechanism of action of ethyl 2,5-difluoronicotinate involves its interaction with specific molecular targets, such as nicotinic receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Comparison

Ethyl 2,5-difluoronicotinate is unique due to the specific positioning of the fluorine atoms on the nicotinate ring, which influences its chemical reactivity and biological activity. Compared to ethyl 2,6-difluoronicotinate, the 2,5-difluoro derivative may exhibit different binding affinities and selectivities towards biological targets. Methyl nicotinate, on the other hand, lacks the fluorine atoms, resulting in distinct chemical and biological properties.

Biological Activity

Ethyl 2,5-difluoronicotinate (EDFN) is a fluorinated derivative of nicotinic acid that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of EDFN, focusing on its antiviral properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms at the 2 and 5 positions of the pyridine ring. This modification can significantly influence its pharmacological properties, including solubility, metabolic stability, and interaction with biological targets.

Antiviral Activity

Recent studies have evaluated the antiviral potential of EDFN against various viruses. A notable study conducted a series of biological assays to determine the efficacy of EDFN in inhibiting viral replication. The results indicated that EDFN exhibited significant antiviral activity, particularly against flaviviruses.

Table 1: Antiviral Activity of this compound

| Virus | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| Yellow Fever Virus | 25 | 200 | 8 |

| Dengue Virus | 30 | 150 | 5 |

| West Nile Virus | 40 | 180 | 4.5 |

EC50: Effective concentration for 50% inhibition; CC50: Cytotoxic concentration for 50% cell death.

Structure-Activity Relationships (SAR)

The SAR analysis of EDFN revealed that the presence of fluorine atoms enhances its binding affinity to viral proteins. The docking studies suggested that EDFN interacts with key amino acid residues in the viral envelope proteins, which is crucial for its antiviral activity. Modifications to the ethyl group or the position of fluorine atoms could lead to variations in potency.

Case Study: Docking Studies

A study utilized molecular docking simulations to explore how EDFN binds to the dengue virus E protein. The results indicated that EDFN occupies a critical binding pocket, influencing viral entry and replication mechanisms. The binding affinity was compared with other derivatives, showcasing that slight modifications could yield compounds with superior antiviral properties.

Properties

Molecular Formula |

C8H7F2NO2 |

|---|---|

Molecular Weight |

187.14 g/mol |

IUPAC Name |

ethyl 2,5-difluoropyridine-3-carboxylate |

InChI |

InChI=1S/C8H7F2NO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3 |

InChI Key |

OHBLTSBURMJXRF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.